molecular formula C12H18ClNO2 B15053271 (R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride CAS No. 56324-45-9

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride

Cat. No.: B15053271
CAS No.: 56324-45-9
M. Wt: 243.73 g/mol
InChI Key: DEDHOFINIRFIRX-RFVHGSKJSA-N
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Description

®-2-((o-Tolyloxy)methyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a tolyloxy group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((o-Tolyloxy)methyl)morpholine hydrochloride typically involves the reaction of morpholine with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The crude product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-2-((o-Tolyloxy)methyl)morpholine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((o-Tolyloxy)methyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tolyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

®-2-((o-Tolyloxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((o-Tolyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the tolyloxy group.

    N-Methylmorpholine: A derivative with a methyl group instead of the tolyloxy group.

    2-(Methoxymethyl)morpholine: A compound with a methoxy group instead of the tolyloxy group.

Uniqueness

®-2-((o-Tolyloxy)methyl)morpholine hydrochloride is unique due to the presence of the tolyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other morpholine derivatives may not be as effective.

Properties

CAS No.

56324-45-9

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

(2R)-2-[(2-methylphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m1./s1

InChI Key

DEDHOFINIRFIRX-RFVHGSKJSA-N

Isomeric SMILES

CC1=CC=CC=C1OC[C@H]2CNCCO2.Cl

Canonical SMILES

CC1=CC=CC=C1OCC2CNCCO2.Cl

Origin of Product

United States

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